3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Several studies focus on synthesizing novel compounds with potential biological activities. For instance, research led by Abu‐Hashem et al. (2020) explores the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities Abu‐Hashem, Al-Hussain, & Zaki, 2020.
Polymer Synthesis
Hattori and Kinoshita (1979) reported on the synthesis of polyamides containing uracil and adenine, highlighting the versatility of incorporating nucleobases into polymers for potentially novel material properties Hattori & Kinoshita, 1979.
Anticancer and Anti-Inflammatory Agents
Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives with significant anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of such compounds in medical research Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.
Antineoplastic Agents
The study of flumatinib metabolism in chronic myelogenous leukemia patients by Gong et al. (2010) provides insights into the metabolic pathways of antineoplastic tyrosine kinase inhibitors in humans, suggesting areas for further research in drug development Gong, Chen, Deng, & Zhong, 2010.
Antimicrobial Activity
Suresh, Lavanya, and Rao (2016) synthesized novel thiazolo-triazolo-pyridine carbonitrile derivatives, which exhibited significant antibacterial and antifungal activities, illustrating the potential of such compounds in addressing microbial resistance Suresh, Lavanya, & Rao, 2016.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-12-19(31-16-6-4-3-5-15(16)30-12)20(29)27-14-7-9-28(10-8-14)18-11-17(21(22,23)24)25-13(2)26-18/h3-6,11-12,14,19H,7-10H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVPSRYACIOQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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